molecular formula C11H15F3O3SSi B1589210 4-Methyl-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate CAS No. 262373-15-9

4-Methyl-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate

Cat. No. B1589210
M. Wt: 312.38 g/mol
InChI Key: SKLVYEYSGSTOFD-UHFFFAOYSA-N
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Description

4-Methyl-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate, also known as 4-Methyl-2-(trimethylsilyl)phenyl Triflate or Trifluoromethanesulfonic Acid 4-Methyl-2-(trimethylsilyl)phenyl Ester, is a chemical compound with the molecular formula C11H15F3O3SSi and a molecular weight of 312.38 . It is a colorless to light yellow clear liquid .


Molecular Structure Analysis

The molecular structure of this compound includes a phenyl ring with a methyl group and a trimethylsilyl group attached to it. This structure is further connected to a trifluoromethanesulfonate group .


Chemical Reactions Analysis

This compound is an important ortho-benzyne precursor in aryne chemistry . It can be used to generate benzyne under mild conditions of simple fluoride treatment at room temperature .


Physical And Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It has a specific gravity of 1.22 and a refractive index of 1.46 . It should be stored under inert gas and is air sensitive .

Scientific Research Applications

Acylation Reactions

4-Methyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate has been found to be an effective catalyst in the acylation of alcohols with acid anhydrides. This process allows for the acylation of a wide range of alcohols, including primary, secondary, tertiary, and allylic alcohols, as well as phenols. The reaction is both clean and efficient, representing a significant improvement over standard conditions (Procopiou et al., 1998).

Synthesis of o-Benzyne

This compound is a versatile precursor to o-benzyne, an important intermediate in organic synthesis. A procedure for its gram-scale preparation from phenol has been developed, highlighting its utility in synthetic chemistry. This method involves a three-step sequence and delivers the silyltriflate in 66% overall yield (Bronner & Garg, 2009).

Preparation of Benzyne Precursors

An improved method for preparing 2-(trimethylsilyl)phenyl trifluoromethanesulfonate has been described, offering an alternative to existing methods. This new approach is more efficient, reducing the overall reaction time and eliminating the need for organolithium reagents (Atkinson, Sperry & Brimble, 2010).

Ring-Opening Reactions

The compound facilitates ring-opening reactions of oxirane derivatives. The course of these reactions varies based on the structure and substitution patterns of the substrates. This process results in the conversion of various oxiranes to their corresponding allylic alcohol trimethylsilyl ethers (Murata, Suzuki & Noyori, 1982).

Diastereoselective Syntheses

It has been used in the diastereoselective synthesis of dihydropyrans via Prins cyclization of enol ethers. This methodology was applied in the total synthesis of the natural product (+)-civet (Sultana et al., 2013).

Safety And Hazards

This compound is classified as dangerous. It may cause severe skin burns and eye damage, and may be corrosive to metals . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

(4-methyl-2-trimethylsilylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3O3SSi/c1-8-5-6-9(10(7-8)19(2,3)4)17-18(15,16)11(12,13)14/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLVYEYSGSTOFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466303
Record name 4-Methyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate

CAS RN

262373-15-9
Record name 4-Methyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
A Sharma, P Gogoi - ChemistrySelect, 2017 - Wiley Online Library
A novel transition‐metal free synthetic strategy has been developed for the direct synthesis of 2‐formylarylsulphonate from aryne precursor. The reaction proceeds via CO and C−C …
CH Yang, WP Wang, M Li, F Gao, W Ma… - European Journal of …, 2023 - Wiley Online Library
C2‐functionalized pyrimidine derivative is a family of important nitrogen heterocyclic compounds due to their unique structure and multiple reaction sites. In this work, a novel method for …
B Rao, J Tang, Y Wei, X Zeng - Chemistry–An Asian Journal, 2016 - Wiley Online Library
A fluoride‐anion‐induced, regioselective ring expansion of benzocyclic ketones and α‐aryl cycloketones has been developed via insertion of arynes into unactivated benzylic C−C …
Number of citations: 34 onlinelibrary.wiley.com
Y Sumii, Y Sugita, E Tokunaga, N Shibata - ChemistryOpen, 2018 - Wiley Online Library
The direct synthesis of aryl triflones, that is, trifluoromethanesulfonyl arenes, was achieved through the trifluoromethanesulfonylation of benzynes. The trifluoromethanesulfonyl group, …
H Hazarika, P Gogoi - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
A synthetic strategy has been developed for the direct synthesis of ortho-methylthio allyl and vinyl ethers via three-component reaction of in situ generated aryne, activated alkene and …
Number of citations: 22 pubs.rsc.org
H Hazarika, K Neog, A Sharma, B Das… - The Journal of Organic …, 2019 - ACS Publications
A transition-metal-free coupling reaction of aryne, DMSO, and activated alkyne for the synthesis of 2-[(o-methylthio)aryloxy]-substituted dialkyl maleates is reported. This cascade …
Number of citations: 42 pubs.acs.org
X Pan, Y Ma, Z Liu - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
A mild and transition-metal-free approach for the synthesis of (E)-3-aryl-2,3,4,5-tetrahydro-1H-3-benzazonines via [2,3] Stevens rearrangement of 1,2,3,4-tetrahydroisoquinolines with …
Number of citations: 9 pubs.rsc.org
A Sharma, P Gogoi - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
A transition-metal free synthetic strategy has been developed for the direct synthesis of ortho-formyl substituted allyl aryl ethers via a cascade three-component coupling of arynes, …
Number of citations: 21 pubs.rsc.org
FC Liu, MJ Si, XR Shi, SY Zhuang, Q Cai… - The Journal of …, 2023 - ACS Publications
A transition-metal-free formal (4 + 2) cycloaddition for the direct assembly of acridone derivatives has been developed from simple and easily accessible o-aminobenzamides and 2-(…
Number of citations: 1 pubs.acs.org
K Neog, D Dutta, B Das, P Gogoi - Organic letters, 2017 - ACS Publications
A novel transition-metal-free direct synthesis of 3-substituted isocoumarin from 4-hydroxycoumarin and a benzyne precursor is developed. This synthetic strategy proceeds via C–O and …
Number of citations: 41 pubs.acs.org

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